molecular formula C17H17F2NO4S B1394603 Benzyl 2,6-difluoro-3-(propane-1-sulfonamido)benzoate CAS No. 918523-45-2

Benzyl 2,6-difluoro-3-(propane-1-sulfonamido)benzoate

Cat. No.: B1394603
CAS No.: 918523-45-2
M. Wt: 369.4 g/mol
InChI Key: ODYMHSYQVJAYIB-UHFFFAOYSA-N
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Description

Benzyl 2,6-difluoro-3-(propane-1-sulfonamido)benzoate is an organic compound with the molecular formula C17H17F2NO4S. It is characterized by the presence of a benzyl group, two fluorine atoms, and a propane-1-sulfonamido group attached to a benzoate core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,6-difluoro-3-(propane-1-sulfonamido)benzoate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2,6-difluoro-3-(propane-1-sulfonamido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the benzyl and sulfonamido groups.

    Reduction: Reduced forms of the benzyl and sulfonamido groups.

    Hydrolysis: 2,6-difluorobenzoic acid and benzyl alcohol.

Scientific Research Applications

Benzyl 2,6-difluoro-3-(propane-1-sulfonamido)benzoate has shown promising results in various scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2,6-difluoro-3-(propane-1-sulfonamido)benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Benzyl 2,6-difluoro-3-(propane-1-sulfonamido)benzoate can be compared with other similar compounds, such as:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct properties and applications.

Properties

IUPAC Name

benzyl 2,6-difluoro-3-(propylsulfonylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO4S/c1-2-10-25(22,23)20-14-9-8-13(18)15(16(14)19)17(21)24-11-12-6-4-3-5-7-12/h3-9,20H,2,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYMHSYQVJAYIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)OCC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 3-amino-2,6-difluoro-benzoic acid benzyl ester (50, 6.00 g, 22.8 mmol) in methylene chloride (150 mL) was added pyridine (2.76 mL, 34.2 mmol) and propane-1-sulfonyl chloride (51, 3.80 mL, 33.8 mmol). The reaction was stirred at room temperature overnight. Then the reaction was poured into water, and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, filtrated and concentrated. The desired compound was isolated with silica gel column chromatography to give a colorless oil (52, 7.0 g, 83.1%). MS (ESI) [M+H+]+=370.1.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2.76 mL
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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